2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound featuring a trimethoxyphenyl group, an imidazo[4,5-b]pyridine core, and a carboxylic acid functional group
Mechanism of Action
Target of Action
The compound 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of the trimethoxyphenyl (TMP) group . TMP serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been incorporated in a wide range of therapeutically interesting drugs . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Pharmacokinetics
The tmp group, which is a part of this compound, is known to be a versatile pharmacophore . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Result of Action
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Action Environment
The tmp group, which is a part of this compound, is known to be a versatile pharmacophore . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been incorporated in a wide range of therapeutically interesting drugs .
Biochemical Analysis
Biochemical Properties
Compounds containing the trimethoxyphenyl (TMP) group, like our compound of interest, have been shown to exhibit diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Compounds with similar structures have shown cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that TMP-bearing compounds can inhibit tubulin, a protein that is an important target in the design and development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyridine derivatives under acidic or basic conditions, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.
Podophyllotoxin: Used for treating genital warts, also contains a trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid stands out due to its unique imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties. This core structure enhances the compound’s stability and specificity in targeting molecular pathways, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-8-18-14-10(17(21)22)7-11(20-16(14)19-8)9-5-12(23-2)15(25-4)13(6-9)24-3/h5-7H,1-4H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAWKKBUBSSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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